tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Description
tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a thienopyridine core modified with a tert-butyl carbamate group at position 5 and a ketone at position 5. This structure serves as a key intermediate in pharmaceutical synthesis, particularly for analogs of antiplatelet agents like Clopidogrel .
Properties
IUPAC Name |
tert-butyl 7-oxo-4,6-dihydrothieno[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-12(2,3)16-11(15)13-6-8-4-5-17-10(8)9(14)7-13/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSMNGQTYGHKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds of the pyrido[2,3-d]pyrimidin-5-one class, to which this compound belongs, are known to exhibit a wide range of biological activity. They have been found to interact with various targets such as tyrosine kinase and cyclin-dependent kinase (CDK4).
Mode of Action
Related compounds in the pyrido[2,3-d]pyrimidin-5-one class are known to interact with their targets, leading to various cellular changes.
Biological Activity
Chemical Identity and Properties
tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate, with CAS number 478628-26-1, has the molecular formula and a molecular weight of approximately 253.317 g/mol. This compound is characterized by its unique thieno-pyridine structure, which contributes to its biological activity. The compound is a pale-yellow to yellow-brown solid and has a calculated LogP value of 2.619, indicating moderate lipophilicity, which is favorable for biological interactions .
Antiviral Activity
Research has identified that derivatives of thieno[3,2-b]pyridine compounds exhibit significant antiviral properties. A study published in PubMed highlighted that certain non-nucleoside antivirals within this chemical class possess remarkable potency against herpesvirus DNA polymerases while maintaining selectivity towards human DNA polymerases. The structural features that enhance their biological activity include conformational restrictions imposed by adjacent substituents .
Inhibition of Kinases
The compound has been studied for its potential as an inhibitor of various kinases, particularly GSK-3β and IKK-β. Inhibitors targeting these kinases are crucial in cancer therapy and inflammatory diseases. A related study indicated that modifications in the thieno-pyridine structure can lead to varying degrees of kinase inhibitory activity, with IC50 values ranging from 10 to over 1300 nM depending on the specific substituents attached to the core structure .
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines such as HT-22 (mouse hippocampal neurons) and BV-2 (mouse microglial cells) revealed that several thieno-pyridine derivatives did not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics:
| Structural Feature | Impact on Activity |
|---|---|
| Thieno-Pyridine Core | Essential for antiviral and kinase inhibition |
| tert-Butyl Group | Enhances lipophilicity and stability |
| Carbonyl Group (C=O) | Critical for interaction with biological targets |
Case Study 1: Antiviral Efficacy
In a controlled study evaluating the efficacy of thieno-pyridine derivatives against herpes simplex virus type 1 (HSV-1), compounds similar to tert-butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine were administered to infected cell cultures. Results indicated a dose-dependent reduction in viral replication, showcasing the potential of this compound class in antiviral therapy.
Case Study 2: Kinase Inhibition Profile
Another study focused on evaluating the inhibitory effects of various thieno-pyridine compounds on GSK-3β and IKK-β kinases. The results demonstrated that specific modifications in the molecular structure could enhance inhibitory potency significantly. For instance, compounds with larger substituents exhibited reduced activity due to steric hindrance.
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes critical structural analogs, their molecular properties, and functional distinctions:
Functional and Reactivity Differences
- 7-Oxo vs. 7-Hydroxy Groups : The ketone in the target compound enhances electrophilicity at position 7, facilitating nucleophilic additions or reductions. In contrast, the 7-hydroxy analog (CAS 339056-28-9) may participate in hydrogen bonding or oxidation reactions .
- Ester Substituents : The tert-butyl ester provides steric bulk, improving lipid solubility and resistance to hydrolysis compared to the ethyl ester (CAS 2090010-35-6) .
- Halogenated Derivatives: Bromo-substituted analogs (e.g., CAS 949922-62-7) serve as intermediates for Suzuki or Buchwald-Hartwig couplings, enabling diversification of the thienopyridine scaffold .
Pharmacological Context
Studies on similar compounds (e.g., ) demonstrate that modifications to the core structure, such as introducing chloro or methyl groups, significantly impact antiplatelet activity .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of tert-butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate typically proceeds through:
- Construction of the thieno[3,2-c]pyridine ring system.
- Introduction of the keto group at the 7-position.
- Installation of the tert-butyl ester at the 5-position.
This involves cyclization reactions, selective oxidation, and esterification steps.
Key Starting Materials and Intermediates
- Thiophene derivatives : Often used as the sulfur-containing heterocyclic precursor.
- Pyridine or dihydropyridine derivatives : To build the pyridine ring fused to thiophene.
- tert-Butyl esters or tert-butyl alcohol derivatives : For esterification to introduce the tert-butyl carboxylate group.
A related compound, tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate, has been documented as an intermediate or analog in similar synthetic pathways, indicating the use of formylation and subsequent oxidation steps in the preparation route.
Detailed Preparation Method
Cyclization and Ring Construction
- The thieno[3,2-c]pyridine core is generally synthesized via cyclization of appropriate precursors such as 2-aminothiophenes with β-ketoesters or other carbonyl-containing reagents under acidic or basic catalysis.
- The cyclization step forms the fused bicyclic heterocycle, setting the stage for further functionalization.
Esterification to Form tert-Butyl Carboxylate
- The carboxylate group at the 5-position is introduced as a tert-butyl ester via esterification reactions.
- This can be done by reacting the corresponding acid intermediate with tert-butyl alcohol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or via tert-butyl chloroformate-mediated esterification.
- Alternatively, tert-butyl esters can be introduced earlier in the synthesis to protect the acid functionality during subsequent steps.
Summary Table of Preparation Steps
| Step No. | Preparation Step | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization to form thieno[3,2-c]pyridine core | 2-Aminothiophene + β-ketoester, acid/base catalysis | Forms bicyclic heterocycle |
| 2 | Selective oxidation at 7-position | MnO2 or mild oxidants | Introduces 7-oxo group |
| 3 | Esterification to tert-butyl ester | tert-Butyl alcohol + acid catalyst or tert-butyl chloroformate | Protects carboxyl group as tert-butyl ester |
| 4 | Purification and characterization | Chromatography, NMR, HPLC | Ensures >95% purity |
Q & A
Q. What methodologies validate the compound’s role in catalytic cycles or supramolecular assemblies?
- Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile identifies redox-active sites (E ≈ -0.5 V vs. Ag/AgCl). For supramolecular applications, -DOSY NMR quantifies self-association constants (K) in CDCl. Pair with TEM to image nanoscale aggregates .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Solubility discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Characterize batches via PXRD and DSC to identify dominant phases. Use shake-flask methods (USP <711>) with phosphate buffer (pH 7.4) and logP calculations (CLOGP ≈ 2.3) to reconcile data. Note: Micellar solubilization with SDS (1% w/v) enhances apparent aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
